molecular formula C17H15F2NO2 B5912414 (E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one

(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one

Cat. No.: B5912414
M. Wt: 303.30 g/mol
InChI Key: SAQRBCWNACLDAE-DHZHZOJOSA-N
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Description

(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This particular compound features a difluoroanilino group and a methoxyphenyl group, making it a molecule of interest in various fields of research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one typically involves the following steps:

    Formation of the enone backbone: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the difluoroanilino group: This step involves the nucleophilic substitution of a suitable precursor with 2,4-difluoroaniline.

    Addition of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 3-methoxybenzene.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the enone can yield the corresponding alcohol.

    Substitution: The difluoroanilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving electrophiles like halogens or nitro groups.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted anilines.

Scientific Research Applications

(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one involves its interaction with specific molecular targets. The difluoroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (E)-3-(2,4-dichloroanilino)-1-(3-methoxyphenyl)but-2-en-1-one
  • (E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Comparison:

  • Structural Differences: The presence of different substituents (e.g., chlorine vs. fluorine) can significantly alter the compound’s reactivity and biological activity.
  • Unique Properties: The specific combination of difluoroanilino and methoxyphenyl groups in (E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one may confer unique properties, such as enhanced stability or specific biological interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO2/c1-11(20-16-7-6-13(18)10-15(16)19)8-17(21)12-4-3-5-14(9-12)22-2/h3-10,20H,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQRBCWNACLDAE-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC(=CC=C1)OC)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC(=CC=C1)OC)/NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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